N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide
Description
N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide is a benzamide derivative featuring a unique combination of substituents:
- A 2-cyclopentyloxy group, providing steric bulk and lipophilicity.
- A 4-methoxy group on the benzamide core, which may enhance solubility and electronic effects.
- N-methyl substitution, reducing polarity and metabolic vulnerability.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(19(13-20)10-5-11-19)18(22)16-9-8-15(23-2)12-17(16)24-14-6-3-4-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMMHMUVIAQCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)OC)OC2CCCC2)C3(CCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclobutyl intermediate: This step involves the reaction of cyclobutanone with a cyanating agent such as cyanogen bromide in the presence of a base like sodium hydroxide.
Introduction of the cyclopentyloxy group: The cyanocyclobutyl intermediate is then reacted with cyclopentanol in the presence of a dehydrating agent like thionyl chloride to form the cyclopentyloxy derivative.
Formation of the final product: The final step involves the reaction of the intermediate with N-methylbenzamide under conditions that promote amide bond formation, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where groups like the methoxy or cyclopentyloxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Compounds with different substituents replacing the original groups.
Scientific Research Applications
N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table compares the target compound with structurally related benzamide derivatives from peer-reviewed studies:
Analysis of Substituent Effects
Cyanocyclobutyl Group
- The 1-cyanocyclobutyl group is shared with compounds 9, 11 , and 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide . Polar interactions via the nitrile moiety, which may enhance binding to cysteine-rich proteins or metalloenzymes.
- In contrast, N-cyclobutyl-4-methoxybenzamide (5t) lacks the nitrile group, reducing polarity and electronic effects.
Cyclopentyloxy vs. Other Substituents
- The 2-cyclopentyloxy group in the target compound is bulkier and more lipophilic than the 2-fluoro group in or the sulfonamide groups in . This may improve membrane permeability but reduce aqueous solubility.
- Compounds with sulfonamide groups (e.g., 9 , 11 ) exhibit stronger hydrogen-bonding capacity, beneficial for enzyme inhibition.
Methoxy Group
- The 4-methoxy group in the target compound and 5t enhances electron-donating effects, stabilizing aromatic rings and influencing binding affinity.
Biological Activity
N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, including antitumor and antimicrobial activities, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C16H22N2O3
- Molecular Weight : 290.36 g/mol
- CAS Number : Not specifically listed in the search results, but related compounds indicate a focus on derivatives of this structure.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit promising antitumor activity. For instance, a study on benzothiazole derivatives demonstrated significant inhibition of cell proliferation in various cancer cell lines, including lung cancer models (A549, HCC827, and NCI-H358) .
The following table summarizes the IC50 values for related compounds tested against these cell lines:
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound 6 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
| Compound 8 | 4.01 ± 0.95 | 7.02 ± 3.25 | 1.73 ± 0.01 |
These findings suggest that modifications to the benzamide structure can enhance antitumor efficacy while maintaining lower toxicity levels in normal cells .
Antimicrobial Activity
In addition to antitumor properties, the compound's derivatives have been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines .
The results indicated that certain structural features significantly impacted the antimicrobial potency, with some compounds showing effective inhibition at low concentrations.
Case Studies
Case Study: Antitumor Efficacy in Lung Cancer Models
A comprehensive study conducted on several derivatives found that compounds with a similar framework to this compound demonstrated notable cytotoxic effects on lung cancer cell lines through both two-dimensional (2D) and three-dimensional (3D) assays. The research highlighted that while the compounds showed high efficacy in 2D assays, their effectiveness was reduced in more complex 3D environments, suggesting a need for further structural optimization to enhance therapeutic outcomes .
Case Study: Antimicrobial Testing
Another study focused on the antimicrobial properties of structurally related compounds revealed that specific modifications led to enhanced activity against E. coli and S. aureus. The research emphasized the importance of functional groups in determining the binding affinity and overall effectiveness of these compounds against microbial targets .
Q & A
Basic: What are the critical steps and optimized conditions for synthesizing N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide?
Methodological Answer:
The synthesis involves sequential functionalization of the benzamide core. A representative approach includes:
Cyclobutane ring formation : Reacting cyclobutylamine with a cyanating agent (e.g., cyanogen bromide) to introduce the 1-cyanocyclobutyl moiety.
Benzamide coupling : Using 4-methoxy-2-cyclopentyloxybenzoic acid activated via acyl chloride (e.g., thionyl chloride) and reacted with N-methylamine under anhydrous conditions.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure compound.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclobutane cyanation | Cyanogen bromide, DMF, 0°C → RT | ~70% | |
| Benzamide coupling | Thionyl chloride, DCM, reflux | 75% |
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, cyclopentyloxy protons as multiplet at δ 1.5–2.2 ppm) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₀H₂₅N₂O₃: 357.1818) .
- X-ray Crystallography : Resolves cyclobutane ring geometry and amide bond conformation (if crystalline) .
Basic: How is purity assessed, and what analytical methods mitigate batch variability?
Methodological Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm; purity >95% required for biological assays .
- Fluorescence Spectroscopy : Detects aromatic impurities (excitation/emission at 280/320 nm) .
- Melting Point Consistency : Sharp melting range (e.g., 126–128°C) indicates crystallinity and purity .
Advanced: How can researchers optimize the cyclocondensation step to improve yield beyond 70%?
Methodological Answer:
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
- Temperature Control : Slow addition of cyanating agent at -10°C minimizes exothermic side products .
- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
Note : Pilot reactions (5–10 mg scale) with DOE (Design of Experiments) frameworks are recommended to test variables .
Advanced: How should contradictory biological activity data (e.g., IC₅₀ variability) be analyzed?
Methodological Answer:
- Assay Validation : Confirm compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS .
- Receptor Binding Studies : Use radiolabeled ligands (e.g., ³H-based) to compare affinity across studies .
- Meta-Analysis : Cross-reference cell line specificity (e.g., HEK293 vs. HeLa) and incubation times to identify confounding variables .
Advanced: What mechanistic approaches elucidate the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to model binding poses in CYP3A4 active sites .
- Metabolite Profiling : Incubate with liver microsomes and identify metabolites via LC-QTOF-MS .
- Kinetic Studies : Measure Kₘ and Vₘₐₓ using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
Advanced: How can researchers address low solubility in aqueous buffers for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG-400 mixtures (≤10% v/v) .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor via HPLC .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperature (Td >200°C indicates thermal stability) .
- Light Sensitivity Tests : Store under UV light (254 nm) and compare degradation profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
